Histidyllysine
Overview
Description
“His-lys” is a dipeptide composed of the amino acids histidine and lysine . It’s a building block of proteins and determines many of their important properties . The tripeptide Gly-His-Lys (GHK) is a high-affinity copper chelator naturally occurring in human blood . It’s used in various fields including medicine and dermatology .
Synthesis Analysis
The synthesis of “His-lys” and its modifications can be achieved through both classical solution method and solid phase peptide synthesis . Different protecting groups and methods of peptide bond formation are used . The synthesis of GHK was initiated at the N-terminal in liver homogenate .Molecular Structure Analysis
The molecular formula of “His-lys” is C12H21N5O3 . It has an average mass of 283.327 Da and a monoisotopic mass of 283.164429 Da .Chemical Reactions Analysis
The chemical reaction yields for the trifluoromethyated peptides were poor (10–36%) . Asp, His, Lys, Met, Ser and Trp remained unaltered when exposed to the reaction conditions .Physical and Chemical Properties Analysis
Amino acids, including “His-lys”, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . They are insoluble in non-polar solvents such as benzene, petroleum-ether and ether, but are appreciably soluble in water .Scientific Research Applications
Developments in Gly-His-Lys Derivatives
Glycyl-L-histydyl-L-lysine (Gly-His-Lys) derivatives have seen extensive research due to their potential applications in medicine and dermatology. A range of synthetic methods, including classical solution and solid-phase peptide synthesis, have been explored to obtain Gly-His-Lys and its modifications. These developments offer hope for broadening the applications of this natural tripeptide in various fields (Kukowska & Dzierzbicka, 2014).
Histone H1 and Chromatin
Histone H1, featuring a lysine-rich structure, plays a significant role in chromatin architecture. Research on the structure of histone H1 and its location in chromatin has helped in understanding the folding and function of DNA within the nucleus (Allan et al., 1980).
His-DTrp-Ala-Trp-DPhe-LysNH2 and Growth Hormone Release
The synthetic hexapeptide His-DTrp-Ala-Trp-DPhe-LysNH2, known as [His1,Lys6] GHRP, has been studied for its ability to specifically release growth hormone (GH) without affecting other hormones. Its action across various species and potential for increasing body weight gain through GH release highlight its significance in scientific research (Bowers et al., 1984).
Polyhistidine Tags and Protein Stability
Polyhistidine tags (His-tags) are commonly used in recombinant protein isolation. Their impact on protein function and stability has been a topic of research, revealing that the removal of His-tags can have varying effects on protein stability. This is crucial in understanding the biological, kinetic, structural, and thermodynamic properties of proteins (Booth et al., 2018).
Chromatin State Mapping
The mapping of chromatin states using histone modifications is a key area of research. Studies on lysine modifications in histones, such as trimethylation, have helped in understanding gene expression, chromatin structure, and cell state. This research provides a foundation for characterizing different mammalian cell populations (Mikkelsen et al., 2007).
Mechanism of Action
The activity of GHK is attributed to the copper-complexed form, Cu(II)GHK . The transient GSH-Cu(II)GHK complex was found to be an important reaction intermediate . The kinetic and redox properties of this complex suggest that it may provide a missing link in copper trafficking as a precursor of Cu(I) ions .
Safety and Hazards
Future Directions
Research on biological activity of natural tripeptide Gly-His-Lys has established the substructure for development of its novel derivatives . These developments give hope for widening the application in the field of medicine and dermatology . The focus of recent research is the progress in this exciting field to conclude with an overview of the future directions that this research area is currently undertaking .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVQSYNVUHAILZ-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191142 | |
Record name | L-Lysine, N2-L-histidyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37700-85-9 | |
Record name | L-Histidyl-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37700-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, N2-L-histidyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037700859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Lysine, N2-L-histidyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Histidyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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